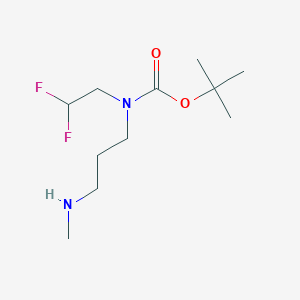
tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a difluoroethyl group, and a methylamino propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoroethylamine and 3-(methylamino)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds or the removal of specific functional groups.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl carbamate derivatives, while substitution reactions can produce a variety of substituted carbamates .
Scientific Research Applications
Tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate has several applications in scientific research:
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-(methylamino)propyl)carbamate: Similar in structure but lacks the difluoroethyl group.
tert-Butyl (2-(methylamino)ethyl)carbamate: Contains a different alkyl chain length compared to the target compound
Uniqueness
The presence of the difluoroethyl group in tert-Butyl (2,2-difluoroethyl)(3-(methylamino)propyl)carbamate imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H22F2N2O2 |
|---|---|
Molecular Weight |
252.30 g/mol |
IUPAC Name |
tert-butyl N-(2,2-difluoroethyl)-N-[3-(methylamino)propyl]carbamate |
InChI |
InChI=1S/C11H22F2N2O2/c1-11(2,3)17-10(16)15(8-9(12)13)7-5-6-14-4/h9,14H,5-8H2,1-4H3 |
InChI Key |
IYRHHHPTCLPGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCNC)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



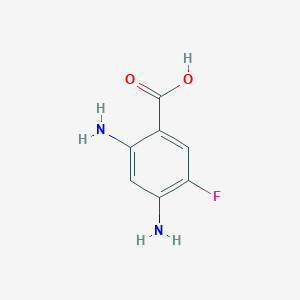
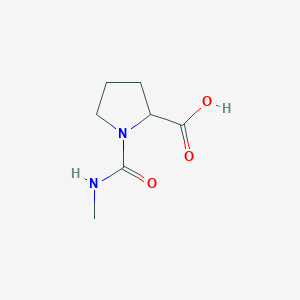
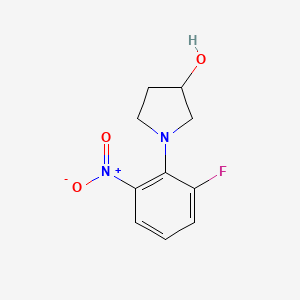
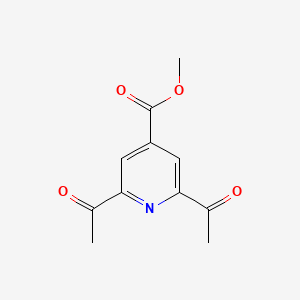
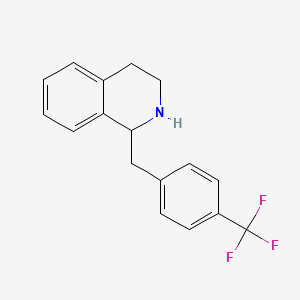
![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)
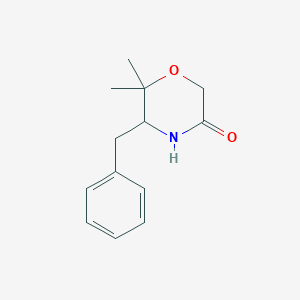
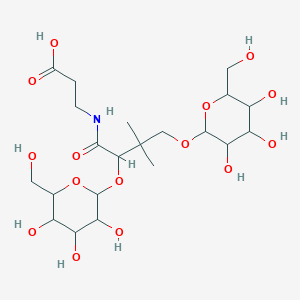
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
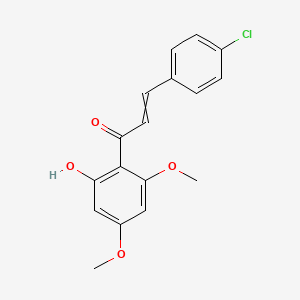
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
